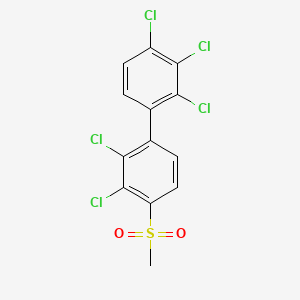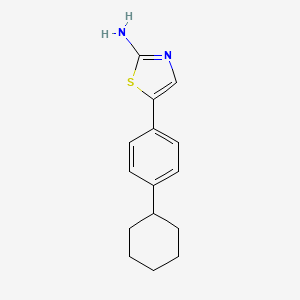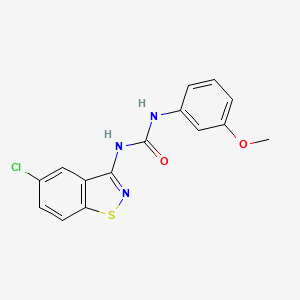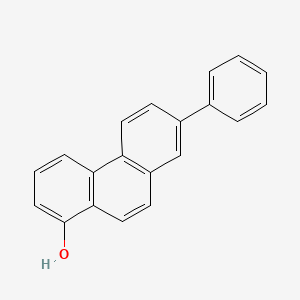
7-Phenylphenanthren-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenylphenanthren-1-OL is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. These compounds are characterized by a three-ring structure with various substituents. This compound is notable for its phenyl group attached to the phenanthrene core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylphenanthren-1-OL typically involves the use of Grignard reagents. One common method is the reaction of phenylmagnesium bromide with phenanthrene-1-one, followed by hydrolysis to yield the desired alcohol . The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Phenylphenanthren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or phenanthrene rings.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Substitution: Bromine or sulfuric acid for halogenation and sulfonation reactions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-7-phenylphenanthren-1-OL.
Substitution: Bromophenanthrene or phenanthrenesulfonic acids.
Aplicaciones Científicas De Investigación
7-Phenylphenanthren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, plastics, and other materials
Mecanismo De Acción
The mechanism of action of 7-Phenylphenanthren-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, which are important in molecular recognition processes .
Comparación Con Compuestos Similares
Phenanthrene: A parent compound with a similar three-ring structure but without the phenyl group.
Phenanthrolines: Nitrogen-containing analogs with significant biological activity
Uniqueness: 7-Phenylphenanthren-1-OL is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other phenanthrene derivatives, making it a valuable compound for various applications .
Propiedades
Número CAS |
108738-16-5 |
|---|---|
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
7-phenylphenanthren-1-ol |
InChI |
InChI=1S/C20H14O/c21-20-8-4-7-18-17-11-9-15(14-5-2-1-3-6-14)13-16(17)10-12-19(18)20/h1-13,21H |
Clave InChI |
OEUCOGLDPMTZLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


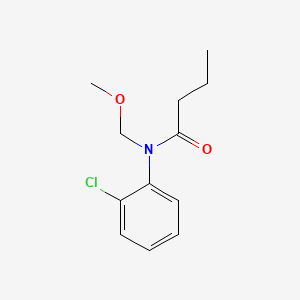

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
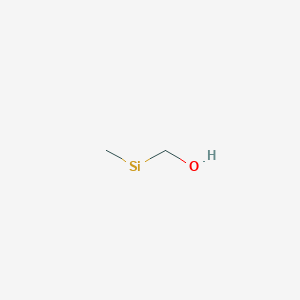
methyl}benzamide](/img/structure/B14324963.png)
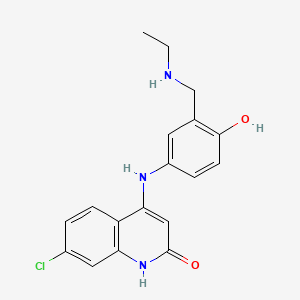
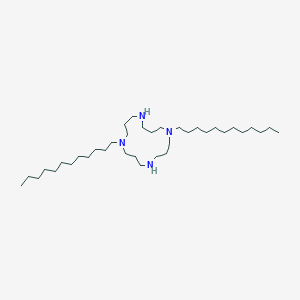


![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
